molecular formula C29H22N2O B12904552 1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one CAS No. 75276-61-8

1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one

Cat. No.: B12904552
CAS No.: 75276-61-8
M. Wt: 414.5 g/mol
InChI Key: LHPSAYUPAYQISG-UHFFFAOYSA-N
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Description

2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one is an organic compound belonging to the pyrimidinone family Pyrimidinones are heterocyclic aromatic organic compounds that contain a pyrimidine ring with a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method is the condensation of appropriate benzaldehyde derivatives with urea or thiourea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the keto group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenylpyrimidine: Similar structure but lacks the keto group.

    2,5,6-Triphenylpyrimidin-4(1H)-thione: Contains a thione group instead of a keto group.

    1-(p-Tolyl)-2,5,6-triphenylpyrimidine: Similar structure but with different substitution patterns.

Uniqueness

2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one is unique due to the presence of the keto group and the specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

75276-61-8

Molecular Formula

C29H22N2O

Molecular Weight

414.5 g/mol

IUPAC Name

1-(4-methylphenyl)-2,5,6-triphenylpyrimidin-4-one

InChI

InChI=1S/C29H22N2O/c1-21-17-19-25(20-18-21)31-27(23-13-7-3-8-14-23)26(22-11-5-2-6-12-22)29(32)30-28(31)24-15-9-4-10-16-24/h2-20H,1H3

InChI Key

LHPSAYUPAYQISG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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